
プロパルギル-PEG4-(CH2)3-メチルエステル
概要
説明
Propargyl-PEG4-(CH2)3-methyl ester: is a polyethylene glycol (PEG) derivative containing a propargyl group and a methyl ester. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
科学的研究の応用
Chemistry: Propargyl-PEG4-(CH2)3-methyl ester is widely used in the synthesis of various compounds through Click Chemistry, enabling the formation of stable triazole linkages .
Biology: In biological research, it is used to label biomolecules with fluorescent tags or other functional groups, facilitating the study of biological processes .
Medicine: The compound is employed in the development of drug delivery systems, particularly in the design of prodrug linkers and targeted drug delivery .
Industry: In industrial applications, it is used in the synthesis of advanced materials and polymers with specific functional properties .
生化学分析
Biochemical Properties
The propargyl group of Propargyl-PEG4-(CH2)3-methyl ester can interact with azide-bearing compounds or biomolecules . This interaction occurs via copper catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage .
Cellular Effects
Its ability to form stable triazole linkages with azide-bearing biomolecules suggests that it may influence cellular processes that involve these biomolecules .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG4-(CH2)3-methyl ester involves the formation of a stable triazole linkage with azide-bearing biomolecules . This reaction is catalyzed by copper and results in the covalent attachment of the PEG derivative to the biomolecule .
準備方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-(CH2)3-methyl ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by esterification to introduce the methyl ester group. The propargyl group is typically introduced via nucleophilic substitution reactions, while the esterification is achieved using standard esterification techniques .
Industrial Production Methods: Industrial production of Propargyl-PEG4-(CH2)3-methyl ester involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques such as chromatography .
化学反応の分析
Types of Reactions:
Click Chemistry Reactions: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Hydrolysis: The methyl ester group can be hydrolyzed under strong basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Strong Bases: Used for the hydrolysis of the methyl ester group.
Major Products Formed:
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Carboxylic Acids: Formed from the hydrolysis of the methyl ester group.
作用機序
The primary mechanism of action of Propargyl-PEG4-(CH2)3-methyl ester involves its participation in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .
類似化合物との比較
Propargyl-PEG4-CH2-methyl ester: Another PEG-based compound with similar Click Chemistry applications.
Propargyl-PEG4-(CH2)3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Propargyl-PEG4-(CH2)3-methyl ester is unique due to its combination of a propargyl group and a methyl ester, which allows for versatile chemical modifications and applications in both aqueous and organic media . The presence of the PEG spacer enhances its solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .
特性
IUPAC Name |
methyl 4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-3-6-17-8-10-19-12-13-20-11-9-18-7-4-5-14(15)16-2/h1H,4-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMKSEWUFKMRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


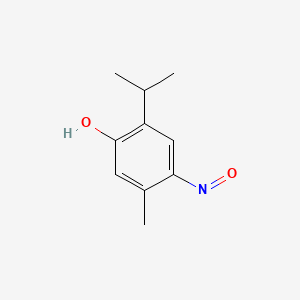
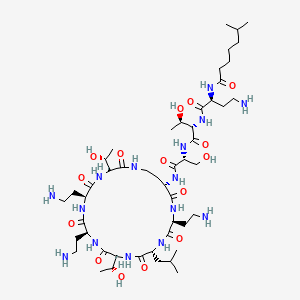
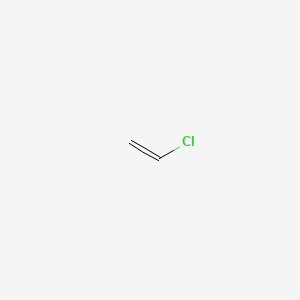

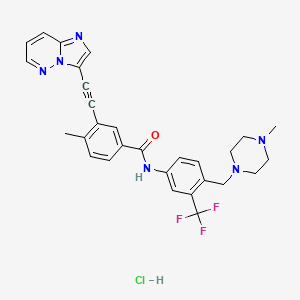
![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)

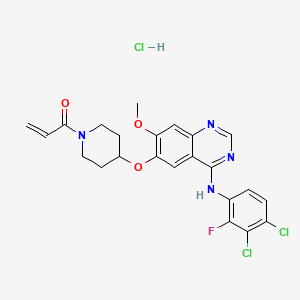
![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)

